REACTION_CXSMILES
|
C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.O1CCCCC1[O:24][C:25]1[CH:30]=[CH:29][C:28]([N:31]2[CH2:36][CH2:35][CH:34]([O:37][CH2:38][C:39]3[CH:44]=[CH:43][C:42]([O:45][C:46]([F:49])([F:48])[F:47])=[CH:41][CH:40]=3)[CH2:33][CH2:32]2)=[CH:27][CH:26]=1>C(O)C>[F:48][C:46]([F:47])([F:49])[O:45][C:42]1[CH:41]=[CH:40][C:39]([CH2:38][O:37][CH:34]2[CH2:35][CH2:36][N:31]([C:28]3[CH:29]=[CH:30][C:25]([OH:24])=[CH:26][CH:27]=3)[CH2:32][CH2:33]2)=[CH:44][CH:43]=1 |f:0.1|
|
Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
1-[4-(tetrahydropyran-2-yloxy)phenyl]-4-(4-trifluoromethoxybenzyloxy)piperidine
|
Quantity
|
507 mg
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OC1=CC=C(C=C1)N1CCC(CC1)OCC1=CC=C(C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 70 to 80° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure, ethyl acetate
|
Type
|
ADDITION
|
Details
|
a saturated sodium hydrogen carbonate aqueous solution were added to the residue
|
Type
|
CUSTOM
|
Details
|
the result was separated into layers
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After being concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(COC2CCN(CC2)C2=CC=C(C=C2)O)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 mg | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |